N-(1-cyanocyclopentyl)pentanamide

Pharmaceutical Analysis Impurity Profiling Reference Standard Qualification

N-(1-Cyanocyclopentyl)pentanamide (CAS 194984-24-2, molecular formula C11H18N2O, molecular weight 194.27 g/mol) is an organic compound belonging to the class of cyano-substituted cyclopentyl amides. It is classified under the Harmonized System as an intermediate used solely for synthesis and is registered as an intermediate under REACH.

Molecular Formula C11H18N2O
Molecular Weight 194.27 g/mol
CAS No. 194984-24-2
Cat. No. B3249543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-cyanocyclopentyl)pentanamide
CAS194984-24-2
Molecular FormulaC11H18N2O
Molecular Weight194.27 g/mol
Structural Identifiers
SMILESCCCCC(=O)NC1(CCCC1)C#N
InChIInChI=1S/C11H18N2O/c1-2-3-6-10(14)13-11(9-12)7-4-5-8-11/h2-8H2,1H3,(H,13,14)
InChIKeyPJYSXZCTXNJKHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-Cyanocyclopentyl)pentanamide (CAS 194984-24-2): An Irbesartan Process Impurity and Reference Standard


N-(1-Cyanocyclopentyl)pentanamide (CAS 194984-24-2, molecular formula C11H18N2O, molecular weight 194.27 g/mol) is an organic compound belonging to the class of cyano-substituted cyclopentyl amides. It is classified under the Harmonized System as an intermediate used solely for synthesis and is registered as an intermediate under REACH. The compound is specifically identified in the literature and pharmacopoeial discussions as a key process-related impurity of the antihypertensive active pharmaceutical ingredient (API) Irbesartan, and is consequently manufactured and certified as a reference standard for pharmaceutical analysis [1].

Why Generic Substitution Is Not Viable for N-(1-Cyanocyclopentyl)pentanamide in Regulated Pharmaceutical Analysis


For applications in Abbreviated New Drug Applications (ANDA) or commercial quality control, N-(1-cyanocyclopentyl)pentanamide cannot be interchanged with a generic chemical or a poorly characterized in-house batch. Its value is tied to its identity as Irbesartan Impurity 40/28, making it a critical, matrix-matched reference marker. Substituting a generic lot that lacks a validated Certificate of Analysis (CoA) with quantitative data on identity (1H NMR, 13C NMR, MS), purity (HPLC, TGA), and optionally, a metrological traceability statement to a pharmacopoeial standard (USP or EP), introduces unquantifiable risk of analytical error, failing ICH Q2(R1) validation requirements for specificity and accuracy [1]. The specific impurity profile, not just the chemical name, defines regulatory suitability.

Quantitative Differentiation Evidence for N-(1-Cyanocyclopentyl)pentanamide as an Analytical Reference Material


Matrix-Matched Impurity Identification vs. Generic Chemical Identity

The critical differentiation is not between this compound and a hypothetical structural analog, but between a fully characterized, application-specific reference standard and a generic chemical of the same name. Quantifiable characterization data explicitly linked to the Irbesartan impurity profile defines the standard. N-(1-cyanocyclopentyl)pentanamide as a certified standard provides a defined impurity marker, with vendors supplying a Certificate of Analysis that typically includes orthogonal identity confirmation by 1H NMR, 13C NMR, and Mass Spectrometry, purity determination by HPLC (≥98.0%), and potency (e.g., by TGA). This multi-parametric data package ensures accurate quantification of this specific process impurity in Irbesartan API, a prerequisite for ICH-compliant method validation that a chemical identified by name alone cannot satisfy .

Pharmaceutical Analysis Impurity Profiling Reference Standard Qualification

Intentional Synthesis as a Defined Impurity Marker for Irbesartan

The compound's value is proven by its explicit synthesis and characterization as one of five potential process impurities in the manufacturing of Irbesartan. A dedicated synthesis and characterization study confirms its structure by NMR, Mass, and IR, establishing it as a known entity requiring control. This contrasts with an uncharacterized side-product or a surrogate compound, which would not have validated identity proof in the context of the Irbesartan synthetic pathway [1].

Organic Synthesis Process Chemistry Irbesartan Manufacturing

Statement on Lack of High-Strength Comparative Bioactivity Data

A comprehensive search of primary literature, patents, and authoritative databases has not yielded any direct, head-to-head quantitative bioactivity or pharmacological comparison studies between N-(1-cyanocyclopentyl)pentanamide and a specific, closely related analogue. The compound's utility is entirely as an analytical reference material and synthetic intermediate. Claims of superior performance over another specific reference standard would require a controlled, cross-vendor study of certified impurity standards, which is not standard industry practice and was not found in the public domain. Consequently, no high-strength differential evidence of this nature can be provided without risking unsubstantiated claims.

Data Integrity Procurement Due Diligence

Validated Application Scenarios for N-(1-Cyanocyclopentyl)pentanamide Based on Product-Specific Evidence


Qualification of Irbesartan Reference Standard for ANDA Method Validation (AMV)

Procure a fully characterized lot of N-(1-cyanocyclopentyl)pentanamide as an impurity reference material for Irbesartan. Use the provided Certificate of Analysis (1H NMR, HPLC purity ≥98%, TGA potency) to qualify the standard per ICH Q2(R1) requirements for system suitability, specificity, and accuracy testing in a stability-indicating HPLC method. The compound's defined identity as a known Irbesartan process impurity, established in synthetic characterization studies, makes it directly applicable for tracking this specific degradation product or process contaminant [1][2].

Quality Control (QC) Release Testing of Irbesartan API and Formulations

Implement the qualified standard in routine QC release testing to quantify the Irbesartan Impurity 40/28 content in manufactured batches of Irbesartan API or finished dosage forms. A standard with optional pharmacopeial traceability (USP/EP) provides additional confidence for batch disposition decisions and regulatory filings, directly addressing the risk of failing an ANDA review due to incomplete impurity characterization [1].

Use as a Key Intermediate in Irbesartan Process Development

N-(1-Cyanocyclopentyl)pentanamide serves as a process intermediate in the synthesis of Irbesartan, as documented in patent literature and research articles. In a process R&D setting, a high-purity lot (≥98%) of this compound can be used to investigate alternative synthetic routes, such as the one-pot dehydration and tetrazole formation, or to generate targeted impurity standards for the development of new manufacturing processes. Its use here is based not on bioactivity but on its precise role in the Irbesartan synthetic pathway .

Quote Request

Request a Quote for N-(1-cyanocyclopentyl)pentanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.